ABC34

FAHFA metabolism Activity-Based Protein Profiling (ABPP) Chemical Biology

ABC34 is the validated inactive control for AIG1 inhibitor JJH260. With IC50 >25 µM against AIG1, it uniquely inhibits off-target serine hydrolases ABHD6 and PPT1—matching JJH260's polypharmacology without engaging AIG1. Essential for ABPP-based FAHFA metabolism studies, ABC34 enables clear attribution of phenotypes to AIG1 inhibition. Procure this high-purity (≥98%) control to ensure experimental rigor. Inquire now for bulk pricing.

Molecular Formula C31H33N5O6
Molecular Weight 571.634
CAS No. 1831135-56-8
Cat. No. B593633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABC34
CAS1831135-56-8
Synonyms4-(4-methoxyphenyl)-1-piperazinecarboxylic acid, hexahydro-1,3-dioxo-7-[(4-phenoxyphenyl)methyl]imidazo[1,5-a]pyrazin-2-yl ester
Molecular FormulaC31H33N5O6
Molecular Weight571.634
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)ON3C(=O)C4CN(CCN4C3=O)CC5=CC=C(C=C5)OC6=CC=CC=C6
InChIInChI=1S/C31H33N5O6/c1-40-25-13-9-24(10-14-25)33-16-18-34(19-17-33)31(39)42-36-29(37)28-22-32(15-20-35(28)30(36)38)21-23-7-11-27(12-8-23)41-26-5-3-2-4-6-26/h2-14,28H,15-22H2,1H3
InChIKeyJJXNIRULKJQOCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABC34 (CAS 1831135-56-8): A Critical Negative Control Probe for AIG1/ADTRP-Mediated FAHFA Hydrolysis Studies


ABC34 (CAS 1831135-56-8) is a synthetic small molecule with the molecular formula C31H33N5O6 and a molecular weight of 571.6 g/mol [1]. It is primarily defined by its role as an inactive control probe for the AIG1 inhibitor JJH260 [1]. Unlike active AIG1 inhibitors, ABC34 demonstrates minimal inhibition (IC50 > 25 µM) of the 9-PAHSA hydrolysis activity catalyzed by AIG1 in HEK293T cell proteomes [1]. However, it retains the ability to potently inhibit off-target serine hydrolases, specifically ABHD6 and PPT1 [1].

Why a Generic 'Inactive Control' Cannot Substitute for ABC34 in AIG1 Target Validation Experiments


Generic substitution is not possible because ABC34 is not merely an 'inactive' compound; its utility is defined by a specific, narrow profile of activity and inactivity. While it fails to inhibit the primary target, AIG1 (IC50 > 25 µM), it is 'more potent in blocking the serine hydrolase ABHD6 and the palmitoyl-protein hydrolase PPT1, which are both off-targets of JJH260' [1]. Using a different control, such as THL (a broad-spectrum serine hydrolase inhibitor) [2], or a completely inert vehicle, would not control for these specific off-target effects, leading to potential misinterpretation of phenotypic outcomes in FAHFA metabolism studies.

Quantitative Evidence for ABC34 (CAS 1831135-56-8) Selection: A Head-to-Head Comparison with AIG1 Inhibitors and Control Compounds


ABC34 vs. JJH260 and KC01: Validated Lack of AIG1 Inhibition Confirms Its Role as a True Negative Control

ABC34 is specifically designed as an inactive control for AIG1 inhibitors. In a direct comparison using a 9-PAHSA substrate hydrolysis assay in hAIG1-transfected HEK293T proteomes, ABC34 showed an IC50 value greater than 25 µM [1]. In stark contrast, the active AIG1 inhibitors KC01 and JJH260 demonstrated potent inhibition with IC50 values of 0.21 ± 0.08 µM and 0.57 ± 0.14 µM, respectively [1].

FAHFA metabolism Activity-Based Protein Profiling (ABPP) Chemical Biology

ABC34's Unique Off-Target Profile: Selective Inhibition of ABHD6 and PPT1 Distinguishes It from Other Controls

The value of ABC34 as a control is further nuanced by its activity against the serine hydrolases ABHD6 and PPT1. It is reported to be 'more potent in blocking the serine hydrolase ABHD6 and the palmitoyl-protein hydrolase PPT1, which are both off-targets of JJH260' [1]. While a specific IC50 value for ABC34 against ABHD6 is not provided in the primary source, it is described as 'more potent' than its >25 µM activity against AIG1. For context, the active inhibitor JJH260 also targets ABHD6 and the lysophospholipases LYPLA1 and LYPLA2 [2], while the broad-spectrum serine hydrolase inhibitor THL targets a wide range of enzymes.

Serine Hydrolase ABHD6 PPT1 Off-Target Profiling

Purity and Identity: Vendor-Supplied Analytical Data Ensures Reproducible Experimental Outcomes with ABC34

Procurement of ABC34 from reputable vendors includes a Certificate of Analysis (COA) confirming its identity and purity. Commercial sources report a purity of ≥98% or 99.90% as determined by analytical methods. This level of chemical integrity is essential for a control compound, as impurities could introduce uncharacterized biological activities that would undermine its utility as a negative control. The molecular formula (C31H33N5O6) and weight (571.6) are consistently reported across suppliers .

Chemical Purity Quality Control Reproducibility

ABC34 (CAS 1831135-56-8) in Practice: Core Application Scenarios for Research and Industrial Use


Target Validation of AIG1 in FAHFA-Mediated Cellular Processes

The primary application of ABC34 is as a paired negative control for experiments using the AIG1 inhibitor JJH260. In any cellular assay—such as monitoring FAHFA hydrolysis in LNCaP cells or human T-cells—treating a parallel set of cells with ABC34 at a matching concentration (e.g., 5 µM for 4 h) is essential to control for the off-target effects of JJH260 on ABHD6 and PPT1 [1]. This allows researchers to confidently link observed changes in lipid profiles or downstream signaling directly to the inhibition of AIG1.

Delineating AIG1-Dependent vs. Independent Lipid Metabolism Pathways

ABC34 is a critical tool for dissecting the complex network of lipid hydrolases. By comparing the proteome-wide activity profiles of cells treated with JJH260 versus ABC34 using Activity-Based Protein Profiling (ABPP), researchers can distinguish the specific contribution of AIG1 from that of other enzymes like ABHD6, ADTRP, and PPT1 [1]. ABC34's unique target engagement profile, which includes ABHD6 and PPT1 but excludes AIG1, makes it indispensable for this level of pathway deconvolution.

Assessing Functional Consequences of AIG1 Genetic or Pharmacological Disruption

In studies where AIG1 function is altered, either by gene knockout/knockdown or by active-site inhibitors like KC01, ABC34 provides a critical pharmacological control. It helps to differentiate between phenotypic changes caused by the loss of AIG1's catalytic activity and those resulting from secondary, off-target effects of the inhibitor compound or compensatory cellular mechanisms [1]. For instance, its use is essential when investigating AIG1's role in androgen signaling or inflammatory responses in relevant cell models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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